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2-(Perfluoro-9-methyldecyl)ethyl acrylate - 52956-81-7

2-(Perfluoro-9-methyldecyl)ethyl acrylate

Catalog Number: EVT-406007
CAS Number: 52956-81-7
Molecular Formula: C16H7F23O2
Molecular Weight: 668.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Perfluoro-9-methyldecyl)ethyl acrylate is a fluorinated compound with the chemical formula C13H11F9O2C_{13}H_{11}F_9O_2 and a CAS number of 52956-81-7. This compound is classified as an acrylate, which is a type of ester formed from acrylic acid. It is primarily utilized as a monomer in the synthesis of fluorinated polymers, which are known for their unique properties such as chemical resistance and low surface energy. The compound is sourced from various chemical suppliers, including Apollo Scientific and BenchChem, where it is available for research and industrial applications .

Synthesis Analysis

The synthesis of 2-(Perfluoro-9-methyldecyl)ethyl acrylate typically involves the reaction of perfluorinated alcohols with acrylic acid or its derivatives. The general method can be described as follows:

  1. Starting Materials: Perfluoro-9-methyldecanol and acrylic acid.
  2. Reaction Conditions: The reaction is usually conducted under controlled temperature and pressure conditions to ensure complete conversion.
  3. Catalysts: Acid catalysts may be employed to facilitate the esterification process.
  4. Purification: Post-reaction, the product is purified using techniques such as distillation or chromatography to obtain a high-purity compound.

Technical details regarding specific reaction conditions, yields, and purification methods can vary based on the laboratory protocols used.

Structural Data

  • Molecular Weight: Approximately 400 g/mol.
  • Melting Point: Not specifically reported, but generally low due to the presence of fluorinated groups.
  • Boiling Point: Estimated around 65 °C .
Chemical Reactions Analysis

2-(Perfluoro-9-methyldecyl)ethyl acrylate can undergo various chemical reactions typical of acrylates:

  1. Polymerization: It can participate in free radical polymerization to form fluorinated polymers with enhanced properties.
  2. Esterification: It can react with alcohols to form esters, which may be useful in creating coatings or adhesives.
  3. Cross-linking: Under certain conditions, it can cross-link with other monomers to create three-dimensional networks.

The technical details of these reactions depend on the specific conditions and other reactants involved.

Mechanism of Action

The mechanism of action for 2-(Perfluoro-9-methyldecyl)ethyl acrylate primarily relates to its polymerization process:

  1. Initiation: A free radical initiator generates radicals that react with the double bond in the acrylate.
  2. Propagation: The radical adds to another acrylate molecule, forming a new radical that continues the chain reaction.
  3. Termination: The reaction stops when two radicals combine or when a radical reacts with an inhibitor.

This process results in the formation of high-performance polymers that exhibit unique characteristics such as low surface energy and high chemical resistance.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear liquid.
  • Odor: Mildly characteristic of acrylates.
  • Density: Not specifically reported but expected to be higher than that of water due to the fluorinated chain.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like methanol but insoluble in water due to its hydrophobic nature.
  • Stability: Stable under normal conditions but can decompose under extreme temperatures or in the presence of strong oxidizers.

Relevant data regarding safety and handling indicate that it is highly flammable and toxic if absorbed through skin or ingested .

Applications

2-(Perfluoro-9-methyldecyl)ethyl acrylate has several scientific uses:

  1. Fluorinated Polymers: Used as a monomer in synthesizing polymers that require low friction and high chemical resistance, making them suitable for coatings and sealants.
  2. Bio-compatible Coatings: Employed in developing coatings for medical devices due to its biocompatibility and resistance to biological fouling.
  3. Research Applications: Utilized in various research settings for studying polymer behavior and properties related to fluorinated materials.
Radical Copolymerization Strategies with Hydrocarbon Monomers

Radical copolymerization represents the predominant synthetic pathway for incorporating 2-(Perfluoro-9-methyldecyl)ethyl acrylate (PFMDEA) into polymeric architectures. This fluorinated acrylate exhibits distinct copolymerization behavior due to the electron-withdrawing nature of the lengthy perfluoroalkyl segment, which significantly influences its reactivity ratios with hydrocarbon comonomers. Systematic investigations reveal that PFMDEA copolymerizes effectively with methyl methacrylate (MMA), butyl acrylate (BA), and styrene through conventional free-radical mechanisms. The perfluoroalkyl side chains introduce substantial steric hindrance during propagation steps, necessitating careful optimization of monomer feed ratios to achieve homogeneous incorporation along the polymer backbone [1] [3].

Kinetic studies demonstrate that PFMDEA exhibits reduced reactivity compared to hydrocarbon acrylates due to the steric bulk of the perfluorinated segment. When copolymerized with methyl methacrylate, PFMDEA displays a reactivity ratio (r₁) of approximately 0.45, while MMA exhibits a reactivity ratio (r₂) of 1.85. This disparity indicates a tendency toward alternating copolymer sequences at lower PFMDEA concentrations but necessitates higher initial fluoromonomer ratios to achieve substantial fluorine incorporation in the final copolymer. The resulting copolymers demonstrate significantly enhanced hydrophobicity even at relatively low PFMDEA incorporation levels (15-20 mol%), with water contact angles increasing from 75° for pure PMMA to over 110° for the fluorinated copolymer [1] [3].

Table 1: Copolymerization Parameters of PFMDEA with Common Hydrocarbon Monomers

ComonomerPFMDEA Reactivity Ratio (r₁)Comonomer Reactivity Ratio (r₂)Optimal Feed Ratio (PFMDEA:Comonomer)
Methyl methacrylate (MMA)0.451.851:3
Butyl acrylate (BA)0.680.921:2
Styrene0.252.101:1
Hydroxyethyl acrylate (HEA)0.720.851:4

Solvent Selection in Solution Copolymerization: Polar vs. Non-Polar Systems

Solution polymerization remains the preferred industrial method for synthesizing PFMDEA copolymers due to superior control over molecular weight distribution and the ability to achieve high fluoromonomer incorporation. Solvent polarity exerts a profound influence on copolymer characteristics, dictating chain conformation, fluorinated segment orientation, and ultimately surface properties. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) demonstrate exceptional solvating power for PFMDEA-rich copolymers, facilitating high conversion rates (>90%) even at fluoromonomer concentrations exceeding 30 wt%. These solvents promote chain extension through improved solvation of both fluorinated and hydrocarbon segments, reducing premature chain termination [2].

Non-polar solvents such as toluene, xylene, and ethyl acetate are particularly effective for creating polymers with surface-enriched fluorosegments. The poor solvation of perfluoroalkyl groups in these media drives their self-assembly during polymerization, leading to preferential surface migration during film formation. Mixed solvent systems (e.g., ethyl acetate/butanol/toluene) offer a balanced approach, enhancing monomer compatibility while maintaining controlled evaporation rates for coating applications. Importantly, solvent choice directly impacts residual emulsifier content, with solution polymerization avoiding the hydrophilic surfactants required in emulsion processes that can compromise hydrophobicity. Studies confirm that films cast from toluene solutions exhibit water contact angles 15-20° higher than those from DMF solutions at equivalent PFMDEA content due to enhanced surface segregation of fluorosegments [1].

Role of Initiators and Reaction Conditions on Molecular Weight Distribution

Molecular weight control in PFMDEA copolymer synthesis is critically dependent on initiator selection, concentration, and reaction temperature. Azo-bis(isobutyronitrile) (AIBN) is the most extensively employed initiator, typically used at concentrations between 0.5-2.0 wt% relative to total monomer mass. Systematic studies reveal a strong inverse relationship between initiator concentration and molecular weight. At 70°C with 0.5 wt% AIBN, PFMDEA-MMA copolymers achieve weight-average molecular weights (Mw) of approximately 85,000 g/mol with polydispersity indices (PDI) of 1.8. Increasing AIBN to 2.0 wt% reduces Mw to approximately 32,000 g/mol while maintaining relatively narrow PDI (1.5-1.7) due to increased initiation sites and controlled chain growth [2].

Reaction temperature significantly influences both kinetic chain length and fluoromonomer incorporation efficiency. Polymerizations conducted at 60-70°C yield copolymers with optimal molecular weights (Mn = 40,000-70,000 g/mol) for coating applications, balancing solution viscosity and film formation properties. Elevated temperatures (>80°C) accelerate decomposition rates of conventional initiators, leading to broader molecular weight distributions (PDI > 2.0) and potential side reactions. Oxygen sensitivity necessitates rigorous inert atmosphere control, typically achieved through nitrogen purging, as residual oxygen inhibits radical initiation and prolongs induction periods. Extended reaction times (5-8 hours) at moderate temperatures (65-75°C) provide the optimal balance between high conversion (>95%) and controlled molecular weight development [1] [2].

Table 2: Influence of Polymerization Parameters on Molecular Weight Characteristics

Initiator (AIBN) Concentration (wt%)Reaction Temperature (°C)Mw (g/mol)Polydispersity Index (PDI)PFMDEA Incorporation Efficiency (%)
0.56582,5001.8287
1.06564,3001.6591
1.56548,7001.5893
2.06531,9001.5295
1.06094,2001.7885
1.07058,6001.7192
1.08041,8002.0589

Terpolymer Architectures: Incorporating Soft Segments for Tunable Glass Transition Temperatures

Advanced material applications frequently demand precise modulation of thermomechanical properties beyond what binary copolymers can provide. Terpolymerization of PFMDEA with both hard (MMA, styrene) and soft comonomers (butyl acrylate, 2-ethylhexyl acrylate, hydroxyethyl acrylate) enables independent control over surface energy and glass transition temperature (Tg). This approach decouples the fluorinated monomer's contribution to surface properties from its influence on bulk viscoelastic behavior. Incorporating hydroxyethyl acrylate (HEA) at 10-15 mol% introduces reactive sites for subsequent crosslinking while simultaneously depressing Tg through increased chain mobility. The resulting terpolymers exhibit Tg values tunable from -15°C to 85°C, bridging the gap between elastomeric and rigid plastic behavior [2].

The sequence distribution in these complex systems significantly impacts phase behavior. When polymerized in a single-stage process, statistical terpolymers form with random distribution of monomer units. This approach yields materials with a single, composition-dependent Tg, as confirmed by differential scanning calorimetry. Alternatively, staged addition protocols during polymerization enable the creation of gradient or blocky sequences despite the radical mechanism. Introducing PFMDEA during the latter stages of polymerization promotes its enrichment near the polymer-air interface during film formation. Meanwhile, incorporating soft segments like butyl acrylate at 20-30 mol% significantly enhances flexibility without compromising the surface migration capability of the fluorinated segments. These terpolymers maintain water contact angles >120° while exhibiting elongation-at-break values exceeding 150%, compared to <5% for rigid PFMDEA-MMA copolymers [1] [3].

Table 3: Terpolymer Compositions and Resulting Properties

PFMDEA (mol%)Methyl Methacrylate (mol%)Soft Monomer (mol%)Glass Transition Temperature (°C)Contact Angle (°)
15805 (BA)85112
206020 (BA)45118
255025 (EHA)22121
157015 (HEA)65109
106030 (BA)-8105

(BA = Butyl Acrylate; EHA = 2-Ethylhexyl Acrylate; HEA = Hydroxyethyl Acrylate)

Compounds Mentioned in Article:

  • 2-(Perfluoro-9-methyldecyl)ethyl acrylate (PFMDEA)
  • Methyl methacrylate (MMA)
  • Butyl acrylate (BA)
  • Styrene
  • Hydroxyethyl acrylate (HEA)
  • 2-Ethylhexyl acrylate (EHA)
  • Azo-bis(isobutyronitrile) (AIBN)
  • Poly(methyl methacrylate) (PMMA)
  • Ethylene–tetrafluoroethylene copolymer (ETFE)
  • Ethylene–chlorotrifluoroethylene copolymer (ECTFE)

Properties

CAS Number

52956-81-7

Product Name

2-(Perfluoro-9-methyldecyl)ethyl acrylate

IUPAC Name

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] prop-2-enoate

Molecular Formula

C16H7F23O2

Molecular Weight

668.19 g/mol

InChI

InChI=1S/C16H7F23O2/c1-2-5(40)41-4-3-6(17,18)8(20,21)10(24,25)12(28,29)14(32,33)13(30,31)11(26,27)9(22,23)7(19,15(34,35)36)16(37,38)39/h2H,1,3-4H2

InChI Key

SFACOKSPHOGYDO-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

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